molecular formula C9H7BrO2 B7807838 2-Propenoic acid, 3-(2-bromophenyl)-

2-Propenoic acid, 3-(2-bromophenyl)-

Cat. No.: B7807838
M. Wt: 227.05 g/mol
InChI Key: OMHDOOAFLCMRFX-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2-bromophenyl)-, also known as 2-Bromocinnamic acid or o-Bromocinnamic acid, is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.055 g/mol . This compound is characterized by the presence of a bromine atom attached to the phenyl ring of cinnamic acid, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-bromophenyl)- typically involves the bromination of cinnamic acid. One common method is the bromination of cinnamic acid using bromine in the presence of a solvent such as acetic acid. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cinnamic acid, followed by dehydrobromination to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Propenoic acid, 3-(2-bromophenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 3-(2-bromophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom on the phenyl ring enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 3-(2-bromophenyl)- is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry, offering distinct advantages over its non-brominated counterparts .

Biological Activity

2-Propenoic acid, 3-(2-bromophenyl)-, also known as 3-(2-bromophenyl)acrylic acid, is an organic compound characterized by the presence of a bromine atom on the phenyl ring. This unique structure significantly influences its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and biological research.

The compound features a propenoic acid moiety with a brominated phenyl group. The presence of the bromine atom enhances its ability to engage in various chemical reactions, such as substitution and oxidation, which can lead to diverse biological activities.

PropertyValue
Molecular FormulaC9H9BrO2
Molecular Weight227.07 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to light yellow solid

The biological activity of 2-Propenoic acid, 3-(2-bromophenyl)- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances binding affinity, leading to modulation of enzyme activity and interference with biochemical pathways. This mechanism is crucial for its potential applications in pharmacology.

Anticancer Activity

Research indicates that compounds similar to 2-Propenoic acid, particularly those with brominated phenyl groups, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that derivatives of brominated phenylpropionic acids displayed IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural characteristics allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

  • Research Findings : In vitro studies indicated that related compounds showed antibacterial activity against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Applications in Medicine and Industry

The biological activities of 2-Propenoic acid, 3-(2-bromophenyl)- extend beyond research into practical applications:

  • Pharmaceuticals : It is investigated for use as an anti-inflammatory and anticancer agent due to its ability to modulate inflammatory pathways and inhibit cancer cell growth.
  • Polymer Chemistry : The compound serves as a building block for synthesizing polymers and resins, where its unique properties enhance the performance characteristics of the final products .

Comparative Analysis with Similar Compounds

The presence of the bromine atom distinguishes 2-Propenoic acid from similar compounds like 3-phenylpropionic acid. This differentiation plays a crucial role in its reactivity and biological activity.

Table 2: Comparison with Similar Compounds

CompoundStructure FeatureBiological Activity
3-(2-Bromophenyl)propionic acidBrominated phenyl groupAntimicrobial, Anticancer
3-Phenylpropionic acidNon-brominatedLower biological activity

Properties

IUPAC Name

3-(2-bromophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHDOOAFLCMRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295766
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-56-1
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7499-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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